N-(3-carboxypropanoyl)tryptophan
Description
N-(3-Carboxypropanoyl)tryptophan is a tryptophan derivative characterized by a propanoyl group substituted at the amino nitrogen of tryptophan, with an additional carboxylic acid moiety at the terminal position. Such modifications often aim to enhance bioavailability, metabolic stability, or receptor-binding specificity .
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16N2O5/c18-13(5-6-14(19)20)17-12(15(21)22)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
SIZZGLHHFQZDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves activating 3-carboxypropanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). L-Tryptophan reacts with the activated ester in aqueous or dimethylformamide (DMF) solvents, yielding N-(3-carboxypropanoyl)tryptophan at 65–78% efficiency. Key parameters include:
Mixed Anhydride Method
3-Carboxypropanoic acid is treated with isobutyl chloroformate to form a mixed anhydride, which subsequently reacts with tryptophan in tetrahydrofuran (THF) under alkaline conditions. This method achieves 70–85% yield but requires stringent moisture control.
Acid Chloride Acylation
Direct acylation using 3-carboxypropanoyl chloride faces challenges due to the instability of the acid chloride. However, in situ generation via thionyl chloride (SOCl₂) in dichloromethane, followed by reaction with tryptophan in sodium bicarbonate buffer, affords the product in 55–60% yield. Side products include dimerized acyl derivatives, necessitating chromatographic separation.
Enzymatic and Hybrid Approaches
Tryptophan Synthase Engineering
Recent patents describe engineered β-subunits of tryptophan synthase (TrpB) capable of accepting non-native acyl donors. By introducing mutations (e.g., E104G), TrpB catalyzes the condensation of 3-carboxypropanoyl-CoA with serine-derived intermediates, achieving 40–50% conversion. This method is scalable but requires cofactor regeneration systems.
Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized as a building block for peptides like Sovateltide. Key steps include:
- Fmoc Protection : Fmoc-tryptophan is immobilized on Wang resin.
- Acylation : 3-Carboxypropanoic acid is coupled using HBTU/DIEA in DMF.
- Cleavage : TFA/TIS/H₂O (95:2.5:2.5) releases the product, with purities >95% after HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Carbodiimide Coupling | 78 | 98 | High | NHS byproduct removal |
| Mixed Anhydride | 85 | 95 | Moderate | Moisture sensitivity |
| Enzymatic | 50 | 90 | Low | Cofactor dependency |
| SPPS | 95 | 99 | High | Cost of resins/reagents |
Industrial Applications and Patents
Patent US5776740A and CN113402438A detail single-stage enzymatic reactions using serine transhydroxymethylase and tryptophan synthase for bulk production. Key industrial parameters include:
Chemical Reactions Analysis
Types of Reactions
4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield indole-alcohols.
Scientific Research Applications
4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various enzymes and receptors, influencing biological processes. For example, it can inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Tryptophan Derivatives
The following compounds are selected for comparison based on functional group substitutions, bioactivity, and analytical relevance:
N-Acetyltryptophan
- Structure: Acetyl group (-COCH₃) at the amino nitrogen of tryptophan.
- Key Features :
- Contrast with Target Compound: The carboxypropanoyl group introduces a longer chain and an additional carboxylic acid, increasing polarity compared to the acetyl group.
5-Hydroxy-Tryptophan
- Structure : Hydroxyl group (-OH) at the 5-position of the indole ring.
- Key Features :
N-Boc-L-Tryptophan
- Structure: Tert-butoxycarbonyl (Boc) protecting group at the amino nitrogen.
- Key Features :
- Contrast: The carboxypropanoyl group offers a charged terminal carboxylic acid, unlike the neutral Boc group, altering chromatographic retention times .
Azepine-Containing Tryptophan Derivatives (e.g., Compound 3c and 6x)
- Structure : Tryptophan integrated with azepine (7-membered ring) and additional substituents (e.g., sulfonamide, chlorophenyl) .
- Key Features :
- Contrast: N-(3-Carboxypropanoyl)tryptophan lacks heterocyclic ring systems but retains simpler functional groups, suggesting distinct target selectivity.
Data Tables: Structural and Analytical Comparison
Research Findings and Functional Implications
- Bioactivity: Azepine-containing derivatives (e.g., 3c, 6x) show marked antimicrobial activity, attributed to sulfonamide and heterocyclic moieties . In contrast, this compound’s carboxylic acid group may favor interactions with metal ions or polar enzyme active sites.
- Analytical Performance: N-Boc-L-Tryptophan’s separation efficiency on HPLC (80:20 methanol:water) underscores the role of protecting groups in chiral recognition . The carboxypropanoyl variant may require optimized mobile phases due to its acidic nature.
- Metabolic Pathways: N-Acetyltryptophan’s stability contrasts with 5-hydroxy-tryptophan’s rapid conversion to serotonin, suggesting that the carboxypropanoyl derivative might exhibit intermediate metabolic persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
